2,3,3-Trifluoroprop-1-ene

Description

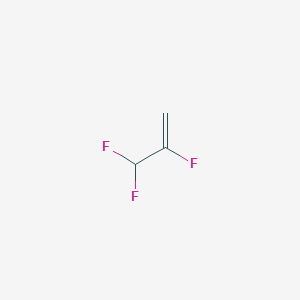

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3/c1-2(4)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIJKGIVGYIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597725 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158664-13-2 | |

| Record name | 2,3,3-Trifluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,3-Trifluoroprop-1-ene chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,3-Trifluoroprop-1-ene

Abstract

This technical guide provides a comprehensive analysis of 2,3,3-trifluoroprop-1-ene (an isomer of HFO-1243yf), a member of the hydrofluoroolefin (HFO) class of compounds. HFOs are of significant interest as potential replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their low environmental impact. This document delves into the nuanced structural and electronic properties of 2,3,3-trifluoroprop-1-ene, offering insights for researchers, chemists, and professionals in materials science and drug development. Given the limited specific literature for this particular isomer, this guide synthesizes data from foundational chemical principles and authoritative experimental data from closely related analogs, primarily its isomer 3,3,3-trifluoropropene, to construct a robust and scientifically grounded profile.

Introduction and Identification

2,3,3-Trifluoroprop-1-ene is a fluorinated alkene with the chemical formula C₃H₃F₃.[1] As an HFO, it belongs to a class of unsaturated organic compounds containing hydrogen, fluorine, and carbon. The strategic placement of fluorine atoms significantly alters the molecule's chemical and physical properties compared to its non-fluorinated counterpart, propene. Understanding its structure is paramount for predicting its reactivity and exploring its potential as a fluorinated building block, or synthon, in advanced organic synthesis. While its direct applications are not widely documented, its structure suggests potential utility in polymer chemistry and as a precursor for creating more complex molecules where the inclusion of fluorine can enhance properties like metabolic stability or binding affinity—a key consideration in modern drug discovery.[2]

| Identifier | Value | Source |

| IUPAC Name | 2,3,3-trifluoroprop-1-ene | PubChem[1] |

| Molecular Formula | C₃H₃F₃ | PubChem[1] |

| Molecular Weight | 96.05 g/mol | PubChem[1] |

| CAS Number | 158664-13-2 | PubChem[1] |

| Canonical SMILES | C=C(C(F)F)F | PubChem[1] |

| InChIKey | JMRIJKGIVGYIAD-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure and Chemical Bonding

A molecule's reactivity is a direct consequence of its three-dimensional structure and the nature of its chemical bonds. Here, we dissect the architecture of 2,3,3-trifluoroprop-1-ene.

Lewis Structure, Hybridization, and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The connectivity of 2,3,3-trifluoroprop-1-ene involves a carbon-carbon double bond between C1 and C2, and a single bond between C2 and C3.

-

C1 (CH₂ group): This carbon is bonded to two hydrogen atoms and the C2 carbon via a double bond. VSEPR theory predicts a trigonal planar geometry around C1, consistent with sp² hybridization .

-

C2 (CF group): This carbon is bonded to C1 (double bond), C3 (single bond), and a fluorine atom. This arrangement also results in a trigonal planar geometry and sp² hybridization .

-

C3 (CHF₂ group): This carbon is bonded to C2 and two fluorine atoms and one hydrogen atom. VSEPR theory predicts a tetrahedral geometry around C3, indicating sp³ hybridization .

Caption: Hybridization scheme of 2,3,3-Trifluoroprop-1-ene.

Bond Lengths and Angles: A Comparative Analysis

Direct experimental data for 2,3,3-trifluoroprop-1-ene is scarce. However, a highly authoritative study on its isomer, 3,3,3-trifluoropropene , using gas electron diffraction provides excellent reference values.[3] These data serve as a baseline for understanding the geometric parameters.

| Parameter | Propene (Experimental) [3] | 3,3,3-Trifluoropropene (Experimental) [3] | 2,3,3-Trifluoroprop-1-ene (Predicted) |

| r(C=C) | 1.342 Å | 1.318 Å | Shorter than propene, likely ~1.32 Å |

| r(C-C) | 1.506 Å | 1.495 Å | ~1.50 Å |

| r(C-F) | N/A | 1.347 Å | ~1.34 - 1.36 Å |

| ∠(C-C=C) | 124.3° | 125.8° | ~125-127° |

| ∠(C-C-F) | N/A | 112.0° | ~111-113° (at C3) |

Causality and Predictions for 2,3,3-Trifluoroprop-1-ene:

-

C=C Bond Length: In 3,3,3-trifluoropropene, the C=C bond is significantly shorter than in propene.[3] This is attributed to the strong electron-withdrawing (inductive) effect of the -CF₃ group, which pulls electron density from the adjacent C-C single bond, indirectly affecting the double bond. For 2,3,3-trifluoroprop-1-ene, a fluorine atom is directly attached to the double bond at C2. This vinylic fluorine will exert a powerful inductive effect, further polarizing and likely shortening the C=C bond.

-

C-C Bond Length: The C-C single bond is slightly shorter in the fluorinated analog compared to propene.[3] A similar length is expected in 2,3,3-trifluoroprop-1-ene.

-

C-C=C Bond Angle: The bond angle is wider in 3,3,3-trifluoropropene than in propene, likely due to steric repulsion from the larger -CF₃ group.[3] A similarly wide angle is anticipated for 2,3,3-trifluoroprop-1-ene.

Electronic Effects and Molecular Orbital (MO) Theory

The defining feature of this molecule is the influence of its three fluorine atoms. Fluorine's high electronegativity creates significant electronic effects:

-

Inductive Effect (-I): Each C-F bond is highly polar, with fluorine pulling electron density away from the carbon backbone. This makes the entire carbon framework electron-deficient, particularly the C=C double bond.

-

Molecular Dipole: The vector sum of the individual C-F and C-H bond dipoles results in a significant net molecular dipole moment.

From a molecular orbital perspective, the C=C double bond consists of one sigma (σ) bond and one pi (π) bond. The fluorine atom at the C2 position directly influences the π-system. Its electronegativity lowers the energy of both the bonding (π) and antibonding (π) molecular orbitals. This has profound implications for reactivity: a lower-energy Lowest Unoccupied Molecular Orbital (LUMO, i.e., the π orbital) makes the molecule more susceptible to attack by nucleophiles.

Caption: Simplified MO diagram for the C=C π-bond.

Predicted Spectroscopic Signature

Spectroscopy is the primary method for structural elucidation. While a definitive spectrum for 2,3,3-trifluoroprop-1-ene is not publicly available, we can predict its key features with high confidence based on established principles.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum is dictated by molecular vibrations.[7] Key absorptions would include:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| =C-H Stretch (sp²) | 3100 - 3000 | Characteristic of hydrogens on a double bond. |

| -C-H Stretch (sp³) | 3000 - 2850 | From the hydrogen on the C3 carbon. |

| C=C Stretch | 1680 - 1640 | May be intensified due to attached fluorine. |

| C-F Stretch | 1400 - 1000 | Typically very strong and complex absorptions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, especially ¹⁹F NMR for fluorinated compounds.[8]

-

¹H NMR:

-

CH₂ Group (C1): Two protons would appear as distinct signals due to their different geometric relationships (cis/trans) to the fluorine on C2. Each signal would be split by the other proton (geminal coupling) and by the fluorine atoms (H-F coupling).

-

CH Group (C3): One proton would appear as a complex multiplet, split by the two geminal fluorine atoms on C3 and the vinylic fluorine on C2.

-

-

¹⁹F NMR: This would be the most informative spectrum.

-

CF Group (C2): One fluorine signal, split into a complex multiplet by the C1 protons and the C3 proton and fluorines.

-

CF₂ Group (C3): Two fluorine atoms which may be diastereotopic, potentially giving rise to two distinct signals. Each would be split by the other geminal fluorine, the C3 proton, and the C2 fluorine.

-

-

¹³C NMR:

-

C1, C2, C3: Three distinct signals are expected. Each carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling), providing clear evidence of the fluorine substitution pattern.

-

Synthesis and Reactivity Profile

Proposed Synthetic Pathway

The synthesis of HFOs often involves the dehydrohalogenation (removal of HX) or dehalogenation of saturated or more halogenated precursors. A plausible route to 2,3,3-trifluoroprop-1-ene could be the dehydrochlorination of 2-chloro-2,3,3-trifluoropropane. This reaction is typically base-mediated.

Caption: Proposed workflow for the synthesis of 2,3,3-Trifluoroprop-1-ene.

Experimental Protocol (Hypothetical):

-

A reaction vessel is charged with a solution of potassium hydroxide (KOH) in an ethanol/water mixture.

-

The precursor, 2-chloro-2,3,3-trifluoropropane, is added dropwise to the stirred base solution at an elevated temperature.

-

The reaction mixture is refluxed for several hours to ensure complete conversion.

-

The product, being volatile, can be distilled directly from the reaction mixture and collected in a cold trap.

-

Further purification can be achieved by fractional distillation.

This proposed method is based on well-established procedures for synthesizing related HFOs.[9][10]

Predicted Reactivity

The electron-deficient nature of the C=C double bond, caused by the three fluorine atoms, dictates its reactivity. Unlike typical electron-rich alkenes that undergo electrophilic addition, 2,3,3-trifluoroprop-1-ene is expected to be more susceptible to nucleophilic attack . This makes it a valuable substrate for reactions like Michael additions, where nucleophiles add to the double bond. It can also serve as a monomer in polymerization reactions to produce fluoropolymers, which are known for their high thermal stability and chemical resistance.[11]

Potential Applications in Research and Development

While not a drug itself, 2,3,3-trifluoroprop-1-ene holds potential as a specialized building block in chemical synthesis.

-

Drug Development: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity. Molecules like 2,3,3-trifluoroprop-1-ene can serve as starting points for synthesizing novel, complex fluorinated heterocycles or side chains for incorporation into larger pharmacologically active molecules.[12]

-

Materials Science: As a fluorinated olefin, it has the potential to be used in the synthesis of specialty polymers and materials. Fluoropolymers are valued for their low surface energy, high thermal resistance, and chemical inertness, making them suitable for advanced coatings, seals, and membranes.[2]

Conclusion

2,3,3-Trifluoroprop-1-ene is a molecule whose properties are dominated by the strong electronic influence of its fluorine substituents. Its structure features a blend of sp² and sp³ hybridized carbons, leading to a polarized and electron-deficient C=C double bond. This foundational analysis, built upon authoritative data from analogous compounds and first principles, predicts a unique spectroscopic signature and a reactivity profile geared towards nucleophilic chemistry. For researchers in drug discovery and materials science, 2,3,3-trifluoroprop-1-ene represents a potentially valuable, though under-explored, synthon for the rational design of novel fluorinated compounds.

References

-

Braun, T., Wehmeier, F., & Altenhöner, K. (n.d.). Catalytic C-F Activation of Hexafluoropropene at Rhodium: Formation of (3,3,3-Trifluoropropyl)silanes. Wiley-VCH. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products. [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19050220, 2,3,3-Trifluoroprop-1-ene. PubChem. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736716, 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. [Link]

-

Williamson, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

-

Tokue, I., Fukuyama, T., & Kuchitsu, K. (1973). Molecular structures of propene and 3,3,3-trifluoropropene determined by gas electron diffraction. Journal of Molecular Structure, 17(2), 207–223. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72374507, 2,3,3-Trichloro-3-fluoroprop-1-ene. PubChem. [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

- Google Patents. (n.d.). WO2015166847A1 - Method for producing trans-1-chloro-3,3,3-trifluoropropene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12672, 3,3,3-Trifluoropropene. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54369454, 1-Chloro-2,3,3-trifluoroprop-1-ene. PubChem. [Link]

-

Papasavva, S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open. [Link]

-

Blanco, M. B., et al. (2020). Mechanism for the reaction of 3,3,3-trifluoro-2-(trifluoromethyl)propene with OH radicals via addition of OH to the double bond. New Journal of Chemistry. [Link]

- Google Patents. (n.d.). US8791309B2 - Synthesis of 3,3,3-trifluoropropyne.

-

Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]

-

EPG Pathshala. (2018). IR Spectroscopy, vibrational frequency; Types of vibrations. YouTube. [Link]

- Google Patents. (n.d.). US10577296B2 - Process for preparing 3,3,3-trifluoroprop-1-ene.

-

Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. [Link]

Sources

- 1. 2,3,3-Trifluoroprop-1-ene | C3H3F3 | CID 19050220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sci-hub.ru [sci-hub.ru]

- 4. azom.com [azom.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. edu.rsc.org [edu.rsc.org]

- 8. biophysics.org [biophysics.org]

- 9. US4220608A - Preparation of 3,3,3-trifluoropropene-1 - Google Patents [patents.google.com]

- 10. US10577296B2 - Process for preparing 3,3,3-trifluoroprop-1-ene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3,3-Trifluoroprop-1-ene: A Technical Guide for Scientific Professionals

An In-depth Examination of CAS Number 158664-13-2

This technical guide offers a comprehensive overview of 2,3,3-Trifluoroprop-1-ene (CAS number 158664-13-2), a fluorinated alkene of interest to researchers, scientists, and professionals in drug development. This document synthesizes available data on its chemical and physical properties, safety and handling, and potential applications, with a focus on providing a scientifically rigorous resource.

Nomenclature and Chemical Identity

2,3,3-Trifluoroprop-1-ene is a hydrofluoroolefin (HFO) with the chemical formula C₃H₃F₃. Its structure features a terminal double bond and three fluorine atoms attached to the second and third carbon atoms.

-

IUPAC Name: 2,3,3-trifluoroprop-1-ene[1]

-

CAS Number: 158664-13-2[1]

-

Synonyms: 2,3,3-Trifluoropropene, 1-Propene, 2,3,3-trifluoro-[2]

Chemical Structure:

Caption: 2D structure of 2,3,3-Trifluoroprop-1-ene.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 96.05 g/mol | PubChem[1] |

| Boiling Point (Predicted) | -10.5 ± 8.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.071 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 (Computed) | 1.6 | PubChem[1] |

| Exact Mass | 96.01868458 Da | PubChem[1] |

Synthesis and Reactivity

Synthesis

Detailed, peer-reviewed synthetic protocols specifically for 2,3,3-Trifluoroprop-1-ene are scarce in publicly accessible literature. However, general methods for the synthesis of hydrofluoroolefins often involve the dehydrohalogenation or dehalogenation of saturated haloalkanes. For instance, the synthesis of the related compound, 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf), can be achieved by reacting 1,1,2,3-tetrachloropropene, 1,1,1,2,3-pentachloropropane, or 2,3,3,3-tetrachloropropene with hydrogen fluoride in the vapor phase over a fluorination catalyst.[3] It is plausible that analogous strategies, starting from appropriately substituted propane precursors, could be employed for the synthesis of 2,3,3-Trifluoroprop-1-ene.

Reactivity

The reactivity of 2,3,3-Trifluoroprop-1-ene is dictated by the presence of the electron-deficient double bond and the C-F bonds. The electron-withdrawing nature of the fluorine atoms renders the double bond susceptible to nucleophilic attack.

3.2.1. Cycloaddition Reactions:

Fluorinated alkenes are known to participate in various cycloaddition reactions. For instance, the related compound 2-chloro-3,3,3-trifluoroprop-1-ene undergoes [3+2] dipolar cycloaddition reactions with O-, N-, and S-nucleophiles to form various β-substituted-trifluoromethyl-ethenes, which can then be converted to pyrrolidines.[4][5] This suggests that 2,3,3-Trifluoroprop-1-ene could be a valuable synthon for the construction of five-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.[6] The general mechanism for a [3+2] cycloaddition is depicted below.

Caption: Generalized workflow for a [3+2] cycloaddition reaction.

3.2.2. Polymerization:

Like other fluoroalkenes, 2,3,3-Trifluoroprop-1-ene is expected to undergo polymerization. The polymerization of fluorinated alkenes can be initiated by radical, ionic, or transition-metal catalysts and can be carried out using various techniques such as emulsion, suspension, or solution polymerization.[7] The resulting fluoropolymers often exhibit desirable properties such as high thermal stability and chemical resistance.

Applications in Drug Discovery and Development

While specific applications of 2,3,3-Trifluoroprop-1-ene in drug development are not extensively documented, the incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[8][9][10][11] Fluorine substitution can significantly modulate a molecule's physicochemical properties, including:

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[9]

-

Lipophilicity: The introduction of fluorine can alter a compound's lipophilicity, affecting its absorption, distribution, and excretion.[9]

-

Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, enhancing binding affinity.[9]

-

pKa: The electronegativity of fluorine can influence the acidity or basicity of nearby functional groups.

Given its structure, 2,3,3-Trifluoroprop-1-ene could serve as a building block for introducing the trifluoropropenyl moiety into larger molecules, potentially imparting beneficial pharmacological properties. Its potential to undergo cycloaddition reactions further enhances its utility in generating diverse chemical scaffolds for drug screening libraries.

Spectral Data

Safety and Handling

2,3,3-Trifluoroprop-1-ene is a flammable gas and is supplied as a liquefied gas under pressure. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

Hazard Identification:

-

GHS Pictograms:

-

Flame

-

Gas cylinder

-

Exclamation mark

-

-

Hazard Statements:

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

In case of fire: Do not extinguish, unless leak can be stopped safely.

-

Store in a well-ventilated place.[2]

-

Experimental Protocol: Safe Handling and Storage

-

Storage: Store cylinders of 2,3,3-Trifluoroprop-1-ene upright in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Ground all equipment to prevent static discharge.

-

Use non-sparking tools.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and cryogenic gloves when handling the liquefied gas.

-

Ensure a safety shower and eyewash station are readily accessible.

-

-

Disposal: Dispose of unused material and empty cylinders in accordance with local, state, and federal regulations.

Caption: Recommended workflow for the safe handling of a compressed gas cylinder of 2,3,3-Trifluoroprop-1-ene.

Conclusion and Future Outlook

2,3,3-Trifluoroprop-1-ene is a fluorinated alkene with potential as a building block in organic synthesis and medicinal chemistry. While its physicochemical properties are not yet fully characterized experimentally, computational data and the known reactivity of similar compounds provide a solid foundation for its further investigation. The key to unlocking its full potential lies in the development of efficient and well-documented synthetic routes and a thorough investigation of its reactivity profile. As the demand for novel fluorinated motifs in drug discovery continues to grow, it is anticipated that research into compounds like 2,3,3-Trifluoroprop-1-ene will intensify, leading to a more complete understanding of its properties and applications.

References

-

Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. ResearchGate. (n.d.). Retrieved from [Link]

-

Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. ACS Publications. (2020, April 13). Retrieved from [Link]

-

Copolymerization of fluorinated monomers: recent developments and future trends. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Partially Fluorinated Polyolefins via Copolymerization of Ethylene with Fluorinated Norbornene-Based Comonomers. ResearchGate. (n.d.). Retrieved from [Link]

-

Cycloadditions with haloalkene dienophiles. ResearchGate. (n.d.). Retrieved from [Link]

-

alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.). Retrieved from [Link]

-

Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. (n.d.). Retrieved from [Link]

-

2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. (n.d.). Retrieved from [Link]

-

Cycloaddition Reactions. ChemTalk. (n.d.). Retrieved from [Link]

-

Synthesis of Fluorinated Polymers and Evaluation of Wettability. MDPI. (n.d.). Retrieved from [Link]

-

[6 + 4] Cycloaddition Reactions. (n.d.). Retrieved from [Link]

-

Polymerization of Alkenes. Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

-

The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link]

-

2,3,3-Trifluoroprop-1-ene. PubChem. (n.d.). Retrieved from [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (n.d.). Retrieved from [Link]

-

30.5 Cycloaddition Reactions. OpenStax. (2023, September 20). Retrieved from [Link]

-

Fluorine in Medicinal Chemistry. Semantic Scholar. (n.d.). Retrieved from [Link]

-

Fluorine in medicinal chemistry. PubMed. (n.d.). Retrieved from [Link]

-

3,3,3-trifluoroprop-1-ene. SpectraBase. (n.d.). Retrieved from [Link]

-

Review: fluorine in medicinal chemistry. ResearchGate. (n.d.). Retrieved from [Link]

-

Thermodynamic Properties of trans-1-Chloro-3,3,3-trifluoropropene (R1233zd(E)): Vapor Pressure, (p, ρ, T) Behavior, and Speed of Sound Measurements, and Equation of State. Semantic Scholar. (2015, July 8). Retrieved from [Link]

-

3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

- Preparation of 3,3,3-trifluoropropene-1. Google Patents. (n.d.).

- Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). Google Patents. (n.d.).

Sources

- 1. 2,3,3-Trifluoroprop-1-ene | C3H3F3 | CID 19050220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,3-TRIFLUOROPROPENE | 158664-13-2 [chemicalbook.com]

- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. mdpi.com [mdpi.com]

- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 10. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2,3,3-Trifluoroprop-1-ene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trifluoroprop-1-ene, a member of the fluoroalkene family, is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the presence of three fluorine atoms, make it a valuable synthon for the introduction of the trifluoromethyl group, a moiety known to significantly enhance the pharmacological profile of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, reactivity, and potential applications of 2,3,3-Trifluoroprop-1-ene, with a particular focus on its relevance to drug discovery and development. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and established principles of fluorine chemistry to provide a robust and insightful resource.

Molecular Structure and Identification

Chemical Formula: C₃H₃F₃

Molecular Weight: 96.05 g/mol [1]

CAS Registry Number: 158664-13-2[1]

Synonyms: 2,3,3-Trifluoropropene[1]

Structural Representation:

Caption: 2D structure of 2,3,3-Trifluoroprop-1-ene.

Physical Properties

| Property | 3,3,3-Trifluoropropene (Analogue) | 2,3,3-Trifluoroprop-1-ene (Inferred) | Source |

| Boiling Point | -17 to -25.42 °C | Likely a low-boiling point gas at room temperature. | [2] |

| Melting Point | -147.15 °C | Expected to be very low. | |

| Density | 0.9609 g/cm³ (liquid) | No data available. | [3] |

| Appearance | Colorless gas | Expected to be a colorless gas. | [2] |

| Solubility | Insoluble in water | Expected to have low solubility in water and be soluble in organic solvents. |

Spectroscopic Data (Inferred)

While specific spectra for 2,3,3-Trifluoroprop-1-ene are not available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would likely show complex multiplets for the vinyl protons, with coupling to each other and to the fluorine atoms. The single proton on the difluoromethyl group would also appear as a multiplet due to coupling with the adjacent fluorine and the vinyl proton.

-

¹³C NMR: Three distinct carbon signals would be expected, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.

-

¹⁹F NMR: Two distinct fluorine environments would be present: a vinyl fluorine and two equivalent fluorines on the difluoromethyl group. These would appear as multiplets due to coupling with protons and each other.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C=C stretching of the alkene, C-H stretching and bending, and strong C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 96, with fragmentation patterns corresponding to the loss of fluorine, hydrogen, and other small fragments. The mass spectrum of the isomeric 3,3,3-Trifluoropropene shows a prominent molecular ion peak and significant fragments at m/z 77 ([M-F]+) and 95 ([M-H]+).[4]

Chemical Properties and Reactivity

The reactivity of 2,3,3-Trifluoroprop-1-ene is dictated by the interplay between the electron-rich double bond and the electron-withdrawing trifluoromethyl and vinyl fluorine substituents.

Key Reactive Sites and Expected Reactions:

Caption: Key reactive sites of 2,3,3-Trifluoroprop-1-ene.

-

Electrophilic Addition: The double bond is susceptible to attack by electrophiles. However, the electron-withdrawing fluorine atoms decrease the nucleophilicity of the double bond compared to non-fluorinated alkenes, potentially requiring harsher reaction conditions.

-

Radical Addition: Fluoroalkenes are known to undergo radical addition reactions. The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediates.

-

Nucleophilic Attack: Direct nucleophilic attack on the double bond is generally difficult due to its electron-rich nature. However, under certain conditions, particularly with strong nucleophiles, vinylic substitution might be possible, although this is less common for simple alkenes.

-

Polymerization: Like many alkenes, 2,3,3-Trifluoroprop-1-ene has the potential to undergo polymerization, either through radical or coordination mechanisms, to form fluorinated polymers with unique properties.

Proposed Synthesis

Proposed Synthetic Workflow:

Caption: Proposed synthetic route to 2,3,3-Trifluoroprop-1-ene.

Illustrative Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of potassium hydroxide (1.5 eq.) in a suitable solvent such as ethanol or tert-butanol.

-

Precursor Addition: 1-Chloro-2,3,3-trifluoropropane (1.0 eq.) is added dropwise to the stirred base solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction: The reaction mixture is then heated to reflux and monitored by gas chromatography (GC) or GC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The volatile product, 2,3,3-Trifluoroprop-1-ene, can be collected in a cold trap (-78 °C) under reduced pressure.

-

Purification: The collected product can be further purified by fractional distillation to remove any remaining solvent or byproducts.

Note: This is a generalized protocol and would require optimization of the base, solvent, temperature, and reaction time for this specific substrate.

Applications in Drug Development

The introduction of a trifluoromethyl group into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacological properties.[5] The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5][6] 2,3,3-Trifluoroprop-1-ene serves as a potential building block for incorporating a trifluoromethylated three-carbon unit into a larger molecule.

Impact of the Trifluoromethyl Group in Drug Design:

Caption: Influence of the trifluoromethyl group on drug properties.

The reactivity of the double bond in 2,3,3-Trifluoroprop-1-ene allows for its incorporation into more complex molecular scaffolds through various chemical transformations, making it a versatile tool for medicinal chemists.

Safety and Handling

2,3,3-Trifluoroprop-1-ene is a flammable gas and should be handled with extreme caution in a well-ventilated area, preferably in a fume hood.[7]

GHS Hazard Statements:

-

H220: Extremely flammable gas.[7]

-

H280: Contains gas under pressure; may explode if heated.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]

-

P261: Avoid breathing gas, vapors, spray.[7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage:

-

Use only in a well-ventilated area.

-

Ground/bond container and receiving equipment.

-

Store in a cool, dry, well-ventilated place away from sources of ignition.

-

Cylinders should be stored upright and firmly secured to prevent falling.

Conclusion

2,3,3-Trifluoroprop-1-ene is a fluorinated alkene with significant potential as a building block in organic synthesis, particularly for the introduction of trifluoromethylated moieties in the development of new pharmaceuticals and materials. While direct experimental data for this compound is scarce, its physical and chemical properties can be reasonably inferred from its structure and comparison with analogous compounds. The proposed synthetic routes, based on established chemical transformations, offer a starting point for its preparation in a laboratory setting. As with all reactive and flammable gases, strict adherence to safety protocols is paramount when handling this compound. Further research into the specific properties and reactivity of 2,3,3-Trifluoroprop-1-ene is warranted to fully unlock its potential in various scientific disciplines.

References

-

Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

Stenutz, R. 3,3,3-trifluoropropene. [Link]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

- [No Source Provided]

-

PubChem. 2,3,3-Trifluoroprop-1-ene. [Link]

- [No Source Provided]

-

NIST. 3,3,3-Trifluoropropene Mass Spectrum. [Link]

Sources

- 1. 2,3,3-Trifluoroprop-1-ene | C3H3F3 | CID 19050220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 4. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. ICSC 1776 - 2,3,3,3-TETRAFLUOROPROPENE [inchem.org]

- 7. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Synthesis of 2,3,3-Trifluoroprop-1-ene (HFO-1243zf)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Growing Importance of Fluorinated Propenes

The landscape of fluorine chemistry is continually evolving, driven by the demand for molecules with tailored properties across diverse industries. Among these, hydrofluoroolefins (HFOs) have emerged as a critical class of compounds, initially as next-generation refrigerants with low global warming potential (GWP), but increasingly as versatile building blocks in organic synthesis. 2,3,3-Trifluoroprop-1-ene, also known as HFO-1243zf, is a key member of this family. Its unique electronic and steric properties, conferred by the trifluoromethyl group and the adjacent double bond, make it a valuable synthon for the introduction of fluorine into complex molecules, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the primary synthetic pathways to 2,3,3-Trifluoroprop-1-ene, offering insights into the underlying chemical principles, experimental considerations, and comparative analysis of the available methodologies.

I. Strategic Approaches to the Synthesis of 2,3,3-Trifluoroprop-1-ene

The synthesis of 2,3,3-Trifluoroprop-1-ene primarily revolves around two strategic disconnections: the dehydrohalogenation of a saturated three-carbon backbone and the hydrofluorination of an unsaturated precursor. Each approach presents a unique set of advantages and challenges, influencing the choice of starting materials, catalysts, and reaction conditions. This guide will delve into the intricacies of these two dominant pathways.

Core Synthetic Strategies:

-

Dehydrohalogenation of Halogenated Propane Precursors: This is a widely utilized and industrially scalable method. The core principle involves the elimination of a hydrogen halide (typically HCl or HF) from a suitable chlorofluoro- or hydrofluoropropane to generate the desired double bond. The choice of precursor is critical and dictates the reaction conditions and catalytic system.

-

Hydrofluorination of 3,3,3-Trifluoropropyne: This approach builds the target molecule by adding hydrogen fluoride across the triple bond of 3,3,3-trifluoropropyne. The key challenge in this pathway is controlling the regioselectivity of the HF addition to achieve the desired isomer.

II. Pathway 1: Dehydrohalogenation of Halogenated Propane Precursors

The dehydrohalogenation route is a cornerstone of industrial fluorocarbon synthesis. For 2,3,3-Trifluoroprop-1-ene, the most prominent precursor is 1-chloro-3,3,3-trifluoropropane (HCFC-253fb).

A. Dehydrochlorination of 1-chloro-3,3,3-trifluoropropane (HCFC-253fb)

This process involves the elimination of hydrogen chloride from HCFC-253fb. The reaction can be carried out in the vapor phase over a suitable catalyst, which is the preferred method for large-scale production due to the ease of product separation and catalyst handling.

Reaction Scheme:

Causality behind Experimental Choices:

The selection of the catalyst and reaction temperature is paramount to achieving high conversion and selectivity. The catalyst must possess active sites that facilitate the abstraction of a proton from the β-carbon and the expulsion of the chloride ion from the α-carbon, without promoting unwanted side reactions such as isomerization or polymerization.

Catalytic Systems:

-

Activated Carbon: This is a commonly employed catalyst due to its high surface area and favorable cost. The reaction is typically conducted at temperatures ranging from 250 °C to 350 °C.[1] The carbon surface can be modified to enhance its catalytic activity and stability.

-

Metal-Based Catalysts: Pre-fluorinated zinc/chromia catalysts have also been shown to be effective for this transformation.[1] The pre-fluorination step is crucial to activate the catalyst and prevent its deactivation under the reaction conditions. The reaction temperatures for these catalysts are generally in the range of 250 °C to 350 °C.[1]

Experimental Protocol: Vapor-Phase Dehydrochlorination of HCFC-253fb

-

Catalyst Preparation:

-

For activated carbon, the catalyst is typically pre-treated by heating under an inert atmosphere (e.g., nitrogen) to remove any adsorbed moisture and volatile impurities.

-

For Zn/chromia catalysts, a pre-fluorination step is carried out by passing a stream of anhydrous hydrogen fluoride (HF) over the catalyst bed at an elevated temperature prior to the introduction of the reactant.[1]

-

-

Reaction Setup:

-

A fixed-bed reactor, typically constructed from a corrosion-resistant alloy (e.g., Hastelloy, Inconel), is packed with the chosen catalyst.

-

The reactor is heated to the desired temperature (e.g., 250-350 °C) under a continuous flow of an inert gas like nitrogen.[1]

-

-

Reaction Execution:

-

A feed stream of gaseous 1-chloro-3,3,3-trifluoropropane (HCFC-253fb) is introduced into the reactor. An inert carrier gas may be co-fed to control the residence time.

-

The effluent gas stream from the reactor, containing 2,3,3-Trifluoroprop-1-ene, unreacted starting material, HCl, and any byproducts, is passed through a series of purification steps.

-

-

Product Purification:

-

The product stream is first cooled to condense the organic components.

-

The gaseous HCl is typically removed by scrubbing with an aqueous base or by a distillation step.

-

Fractional distillation is then employed to separate the desired 2,3,3-Trifluoroprop-1-ene from unreacted starting material and any other byproducts.[2]

-

Self-Validating System:

The integrity of this protocol is maintained by continuous monitoring of the reaction effluent using online gas chromatography (GC). This allows for real-time analysis of conversion and selectivity, enabling adjustments to reaction parameters such as temperature and flow rate to optimize the process. The purity of the final product is confirmed by GC-MS and NMR spectroscopy.[3]

Logical Relationship Diagram:

Caption: Vapor-phase dehydrochlorination of HCFC-253fb.

III. Pathway 2: Hydrofluorination of 3,3,3-Trifluoropropyne

An alternative and elegant approach to 2,3,3-Trifluoroprop-1-ene is the direct addition of hydrogen fluoride to 3,3,3-trifluoropropyne. This method is atom-economical; however, controlling the regioselectivity of the HF addition is a significant challenge. The addition can theoretically lead to two different products, 2,3,3-trifluoroprop-1-ene and 1,3,3,3-tetrafluoroprop-1-ene.

Reaction Scheme:

Causality behind Experimental Choices:

The choice of catalyst is critical to direct the addition of the fluoride ion to the internal carbon of the alkyne, leading to the desired product. The reaction is often carried out in the gas phase over a fluorinated metal oxide catalyst.

Catalytic Systems:

-

Fluorinated Chromium Oxide: Catalysts containing fluorinated chromium oxide are known to be effective for the hydrofluorination of alkynes.[4] The reaction is typically performed at elevated temperatures in the gas phase.

Experimental Protocol: Gas-Phase Hydrofluorination of 3,3,3-Trifluoropropyne

-

Catalyst Activation:

-

A chromium-based catalyst is typically activated by treating it with a stream of anhydrous HF at a high temperature to generate the active fluorinated species on the catalyst surface.

-

-

Reaction Setup:

-

A corrosion-resistant fixed-bed reactor is packed with the activated catalyst.

-

The reactor is heated to the desired reaction temperature.

-

-

Reaction Execution:

-

Gaseous 3,3,3-trifluoropropyne and anhydrous hydrogen fluoride are co-fed into the reactor. The molar ratio of HF to the alkyne is a critical parameter that needs to be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

-

The contact time of the reactants with the catalyst is controlled by adjusting the flow rates.

-

-

Product Purification:

-

The reactor effluent, which contains the desired product, unreacted starting materials, and potential isomers, is cooled.

-

The unreacted HF is typically removed by scrubbing or through the formation of azeotropes followed by distillation.

-

Fractional distillation is then used to isolate the 2,3,3-Trifluoroprop-1-ene from other components of the reaction mixture.

-

Self-Validating System:

Similar to the dehydrochlorination process, online GC analysis of the reactor outlet is essential for monitoring the reaction progress and optimizing conditions for selectivity towards 2,3,3-Trifluoroprop-1-ene. The final product's identity and purity are confirmed through spectroscopic methods such as GC-MS and NMR.

Logical Relationship Diagram:

Caption: Gas-phase hydrofluorination of 3,3,3-trifluoropropyne.

IV. Comparative Analysis of Synthesis Pathways

| Parameter | Dehydrochlorination of HCFC-253fb | Hydrofluorination of 3,3,3-Trifluoropropyne |

| Starting Material Availability | HCFC-253fb can be synthesized from various chlorinated propanes.[5][6] | 3,3,3-Trifluoropropyne is a more specialized starting material.[7] |

| Atom Economy | Good, with HCl as the main byproduct. | Excellent, as it is an addition reaction. |

| Selectivity Control | Generally high selectivity can be achieved with optimized catalysts and conditions. | Regioselectivity can be a challenge, potentially leading to isomeric byproducts. |

| Catalyst | Activated carbon, Zn/chromia.[1] | Fluorinated chromium oxides.[4] |

| Reaction Conditions | Vapor phase, 250-350 °C.[1] | Gas phase, elevated temperatures. |

| Industrial Scalability | Well-established for similar processes. | Potentially scalable, but may require more specialized equipment. |

V. Characterization and Quality Control

The definitive identification and purity assessment of 2,3,3-Trifluoroprop-1-ene are crucial. The following analytical techniques are routinely employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time for purity assessment and the mass spectrum for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms and the absence of isomeric impurities. Spectroscopic data for 3,3,3-trifluoroprop-1-ene is available in public databases.[8]

VI. Conclusion and Future Outlook

The synthesis of 2,3,3-Trifluoroprop-1-ene is a well-established field, with the dehydrohalogenation of chlorinated propane precursors being the most mature and industrially viable route. The hydrofluorination of 3,3,3-trifluoropropyne offers a more atom-economical alternative, though challenges in controlling regioselectivity remain an active area of research. As the demand for fluorinated building blocks in the life sciences and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methods for 2,3,3-Trifluoroprop-1-ene will be of paramount importance. Future research will likely focus on the design of novel catalysts with enhanced activity and selectivity, as well as the exploration of new, more readily available starting materials.

References

Sources

- 1. 3,3,3-Trifluoropropene | C3H3F3 | CID 12672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For Purification Of Hydrofluoropropenes [quickcompany.in]

- 3. US4220608A - Preparation of 3,3,3-trifluoropropene-1 - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US10689316B2 - Process for the preparation of 3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 6. WO2017013404A1 - Process for the preparation of 3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 7. US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents [patents.google.com]

- 8. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Profile of 2,3,3-Trifluoroprop-1-ene

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3,3-trifluoroprop-1-ene (HFO-1243yf isomer), a fluorinated olefin of interest in materials science and synthetic chemistry. Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predictive models alongside established principles of spectroscopic interpretation to offer a robust analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Structural Uniqueness of 2,3,3-Trifluoroprop-1-ene

2,3,3-Trifluoroprop-1-ene, with the chemical formula C₃H₃F₃ and CAS number 158664-13-2, is a structural isomer of other trifluoropropenes such as the more commonly studied 3,3,3-trifluoropropene (HFO-1243zf)[1][2]. Its distinct arrangement of fluorine and hydrogen atoms around a propylene backbone results in a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, quantification, and the elucidation of its chemical behavior in various applications.

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,3,3-trifluoroprop-1-ene. The subsequent sections will provide a detailed interpretation of these predicted spectra, offering insights into the molecule's electronic and vibrational properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,3,3-trifluoroprop-1-ene. These predictions are generated using established computational algorithms and provide a reliable foundation for understanding the molecule's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,3,3-trifluoroprop-1-ene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.1 - 5.4 | Doublet of Doublets | 1H | H-1a (trans to F) |

| 4.9 - 5.2 | Doublet of Doublets | 1H | H-1b (cis to F) |

| 5.8 - 6.2 | Doublet of Quartets of Doublets | 1H | H-3 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~110 (triplet) | C-1 (=CH₂) |

| ~145 (doublet of triplets) | C-2 (=CF-) |

| ~115 (doublet of quartets) | C-3 (-CHF₂) |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| -110 to -120 | Doublet of Doublets | 1F | F on C-2 |

| -130 to -140 | Doublet of Doublets | 2F | F on C-3 (-CHF₂) |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch |

| 2980 - 2900 | Weak | C-H stretch |

| 1650 - 1600 | Medium | C=C stretch |

| 1400 - 1000 | Strong | C-F stretches |

| 950 - 850 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 5: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 96 | [C₃H₃F₃]⁺ (Molecular Ion) |

| 77 | [C₃H₂F₂]⁺ |

| 69 | [CF₃]⁺ |

| 51 | [CHF₂]⁺ |

| 45 | [C₂H₂F]⁺ |

In-Depth Spectroscopic Interpretation

NMR Spectra Analysis: A Window into Connectivity

The predicted NMR spectra reveal the intricate spin-spin coupling network within 2,3,3-trifluoroprop-1-ene.

-

¹H NMR: The two geminal protons on C-1 (H-1a and H-1b) are diastereotopic due to the chiral center at C-3 (even though it's a -CHF2 group, the molecule is chiral). They are expected to appear as distinct signals, each a doublet of doublets due to coupling with each other and with the fluorine on C-2. The proton on C-3 (H-3) will exhibit a complex multiplet, being split by the two geminal fluorine atoms on the same carbon and the fluorine on C-2.

-

¹³C NMR: The carbon signals are split by the attached fluorine atoms. C-1 will be a triplet due to coupling with the two protons. C-2 will show a complex pattern due to coupling with the fluorine on the same carbon and the two fluorines on C-3. C-3 will be a doublet of quartets, split by its own proton and the two attached fluorines.

-

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the chemical environment[3][4]. The fluorine on C-2 is expected to be a doublet of doublets, coupling to the proton on C-3 and the two geminal protons on C-1. The two equivalent fluorine atoms on C-3 will appear as a doublet due to coupling with the proton on C-3.

Caption: Key NMR spin-spin couplings in 2,3,3-Trifluoroprop-1-ene.

IR Spectrum Analysis: Identifying Functional Groups

The predicted IR spectrum is consistent with the structure of a fluorinated alkene. The presence of a C=C bond is indicated by the absorption in the 1650-1600 cm⁻¹ region. The strong absorptions in the 1400-1000 cm⁻¹ range are characteristic of C-F stretching vibrations, a hallmark of fluorinated organic compounds. The bands above 3000 cm⁻¹ are indicative of the stretching of the vinyl (=C-H) protons, distinguishing them from the weaker C-H stretch of the -CHF₂ group.

Mass Spectrum Analysis: Unraveling Fragmentation Pathways

Upon electron ionization, the molecular ion ([C₃H₃F₃]⁺) is expected at an m/z of 96. The fragmentation pattern of fluorinated compounds is often characterized by the loss of fluorine atoms or fluorine-containing radicals[5]. Key predicted fragments include:

-

Loss of F: A peak at m/z 77, corresponding to the [C₃H₃F₂]⁺ ion.

-

Formation of Trifluoromethyl Cation: A stable [CF₃]⁺ cation at m/z 69 is a common and often abundant fragment in compounds containing a CF₃ group, although in this isomer, rearrangement would be required.

-

Formation of Difluoromethyl Cation: The cleavage of the C2-C3 bond can lead to the formation of the [CHF₂]⁺ cation at m/z 51.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

While the data presented here is predictive, the following outlines the standard methodologies for acquiring experimental spectra for a volatile fluorinated alkene like 2,3,3-trifluoroprop-1-ene.

NMR Spectroscopy Acquisition

-

Sample Preparation: A solution of 2,3,3-trifluoroprop-1-ene (approx. 5-10 mg) would be prepared in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

-

¹H NMR: A standard single-pulse experiment would be performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) would be used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

¹⁹F NMR: A direct observation experiment, typically with proton decoupling, would be performed. A fluorine-free probe is ideal to minimize background signals.

IR Spectroscopy Acquisition

-

Gas-Phase IR: Given the volatility of the compound, a gas-phase IR spectrum could be obtained using a gas cell with KBr or NaCl windows in a Fourier-Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR)-IR: A small drop of a solution of the compound in a volatile solvent could be applied to the ATR crystal, and the spectrum recorded after solvent evaporation.

Mass Spectrometry Acquisition

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for a volatile compound. A dilute solution of 2,3,3-trifluoroprop-1-ene in a suitable solvent (e.g., dichloromethane) would be injected into a GC equipped with a capillary column (e.g., DB-5ms). The eluent would be directly introduced into the ion source of a mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 2,3,3-trifluoroprop-1-ene. The presented NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the identification and structural elucidation of this fluorinated olefin. As this and similar compounds see increased use, the availability of robust analytical data, such as that outlined here, will be critical for advancing research and development in the chemical sciences.

References

-

AIP Publishing. (n.d.). NMR Spectra of Some Halogenated Propenes. Retrieved from [Link]

- Beisner, H. M., Brown, L. C., & Williams, D. (1961). The nuclear magnetic resonance spectra of fluorocarbons. Journal of Molecular Spectroscopy, 7(1–6), 385–392.

- Braun, T., Wehmeier, F., & Altenhöner, K. (n.d.). Supporting Information for Catalytic C-F Activation of Hexafluoropropene at Rhodium: Formation of (3,3,3-Trifluoropropyl)silanes. Wiley-VCH.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Feiring, A. E. (1978). J. Fluor. Chem.: v.12, N6, 471-479.

-

National Center for Biotechnology Information. (n.d.). 2,3,3-Trifluoroprop-1-ene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3,3-trifluoroprop-1-ene. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoropropene. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of 2-Chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf): A Rapid Entry to Various β-Substituted-trifluoromethyl-ethenes. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR. Retrieved from [Link]

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of 2,3,3-Trifluoroprop-1-ene Gas Phase

Foreword: Navigating the Data Landscape for Novel Hydrofluoroolefins

In the dynamic fields of materials science, refrigerant development, and chemical synthesis, a thorough understanding of the thermodynamic properties of molecular compounds is paramount. Hydrofluoroolefins (HFOs) have emerged as a critical class of compounds, offering lower global warming potential compared to their hydrofluorocarbon (HFC) predecessors. This guide focuses on a specific, less-studied member of this family: 2,3,3-trifluoroprop-1-ene (CAS: 158664-13-2).

Introduction to 2,3,3-Trifluoroprop-1-ene

2,3,3-Trifluoroprop-1-ene, with the chemical formula C₃H₃F₃, is a halogenated alkene. Its molecular structure, featuring a double bond and fluorine atoms on adjacent carbons, dictates its chemical reactivity and physical properties. While it has been identified as a minor byproduct in certain chemical syntheses, its thermophysical properties have not been extensively documented in peer-reviewed literature, distinguishing it from commercially significant HFOs like R-1234yf.[1][2]

The precise arrangement of fluorine atoms in 2,3,3-trifluoroprop-1-ene, compared to its isomers, is expected to result in a unique thermodynamic profile. Differences in molecular symmetry, dipole moment, and the stability of the carbon-fluorine bonds directly influence key parameters such as the enthalpy of formation, heat capacity, and entropy. Understanding these properties is crucial for predicting its behavior in chemical processes, its potential performance in thermodynamic cycles, and its environmental fate.

Methodologies for Determining Gas-Phase Thermodynamic Properties

The characterization of a new chemical entity's thermodynamic properties relies on a synergistic combination of precise experimental measurements and sophisticated computational modeling.

Experimental Approaches: The Foundation of Accuracy

Experimental data provides the "ground truth" for any thermodynamic model. The causality behind selecting a specific technique is driven by the property of interest and the required precision.

-

Combustion Calorimetry for Enthalpy of Formation (ΔfH°): The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The most reliable method for determining this for organic compounds is oxygen bomb calorimetry.

-

Protocol Rationale: The compound is combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the reaction is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured. By accounting for the heat capacity of the calorimeter and applying corrections for incomplete combustion and the formation of secondary products (like hydrofluoric acid in this case), the standard internal energy of combustion (ΔcU°) is determined. This is then converted to the standard enthalpy of combustion (ΔcH°) and, subsequently, the standard enthalpy of formation. This multi-step, self-validating system ensures that all energy changes are accounted for, providing a trustworthy value.

-

-

Vapor Pressure and Enthalpy of Vaporization (ΔvapH): The relationship between vapor pressure and temperature is fundamental.

-

Methodology: The vapor pressure of a liquid sample can be measured at various temperatures using either a static or dynamic system. In the static method, a degassed sample is placed in a thermostatically controlled vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly.

-

Causality: This data is not just an end in itself. The Clausius-Clapeyron equation, a cornerstone of thermodynamics, allows for the calculation of the enthalpy of vaporization from the slope of the ln(P) versus 1/T plot. This provides a direct experimental link between vapor pressure and a key energetic property.

-

-

Heat Capacity (Cp): The isobaric heat capacity (Cp) quantifies the amount of heat required to raise the temperature of a substance by a given amount at constant pressure.

-

Methodology: For gases, this is often determined using flow calorimetry, where a known mass flow rate of the gas is heated, and the temperature change is measured. Alternatively, the speed of sound (u) in the gas can be measured with high precision using acoustic resonators. The speed of sound is directly related to the heat capacity ratio (γ = Cp/Cv) and the molar mass, allowing for the derivation of Cp.

-

Expertise in Action: The choice of an acoustic method is often superior for gases as it can be performed over a wide range of temperatures and pressures and yields highly accurate data, which is critical for developing equations of state.

-

Computational Chemistry: The Predictive Powerhouse

Where experimental data is absent, computational methods provide robust and reliable estimations. These protocols are, in themselves, self-validating through systematic convergence checks and comparison with known standards.

-

Quantum Chemical Calculations: The foundation of computational thermochemistry lies in solving the Schrödinger equation for the molecule of interest.

-

Protocol:

-

Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using methods like Density Functional Theory (DFT) (e.g., with the B3LYP functional) or higher-level ab initio methods.

-

Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. A key self-validation step is to ensure no imaginary frequencies exist, confirming the structure is a true energy minimum.

-

Rotational Constants: The moments of inertia are calculated from the optimized geometry, which provide the rotational constants.

-

-

Causality: These fundamental molecular parameters—vibrational frequencies and rotational constants—are the direct inputs for the next step. They represent how the molecule can store energy in its vibrational and rotational modes.

-

-

Statistical Mechanics for Macroscopic Properties: The bridge from the single-molecule, quantum world to macroscopic thermodynamic properties is built by statistical mechanics.

-

Methodology: The calculated vibrational frequencies and rotational constants are used in partition functions to calculate the ideal gas thermodynamic properties.

-

Resulting Properties: This process yields the ideal gas heat capacity (Cp°), standard entropy (S°), and enthalpy (H°) as a function of temperature. A recent large-scale computational study implementing an ideal gas Helmholtz energy model included 2,3,3-trifluoroprop-1-ene, indicating that such calculated data exists within its supplementary materials, even if not widely published in traditional formats.[3]

-

The logical workflow for this computational approach is illustrated below.

Comparative Case Study: Thermodynamic Properties of 3,3,3-Trifluoropropene (R-1243zf)

Given the absence of published data for 2,3,3-trifluoroprop-1-ene, examining its well-studied isomer, 3,3,3-trifluoropropene (CAS: 677-21-4), is highly instructive. The data for this compound, presented below, was determined using the rigorous experimental and computational methods described above.

The primary structural difference is the location of the trifluoromethyl (-CF₃) group. In 3,3,3-trifluoropropene, it is at the end of the propane chain, whereas in 2,3,3-trifluoroprop-1-ene, the fluorine atoms are distributed across the second and third carbons. This difference in structure is expected to lead to a more significant dipole moment and potentially a different standard enthalpy of formation for 2,3,3-trifluoroprop-1-ene due to varied electronic and steric effects.

The following table summarizes key gas-phase thermodynamic properties for 3,3,3-trifluoropropene at standard conditions (298.15 K and 1 bar).

| Property | Value | Unit | Source |

| Standard Ideal Gas Enthalpy of Formation (ΔfH°) | -614.20 ± 6.70 | kJ/mol | Cheméo[4], NIST[5] |

| Standard Ideal Gas Gibbs Free Energy of Formation (ΔfG°) | -519.37 | kJ/mol | Cheméo (Joback Method)[4] |

| Ideal Gas Molar Heat Capacity (Cp) | 89.38 | J/(mol·K) | Chemcasts[6] |

| Enthalpy of Vaporization (at boiling point) | 22.00 | kJ/mol | NIST[4] |

This validated data serves as a reliable benchmark. When computational models are applied to 2,3,3-trifluoroprop-1-ene, the resulting values can be compared against this isomeric data to assess their plausibility in the context of structural differences.

Integrated Experimental and Modeling Workflow

For a novel compound like 2,3,3-trifluoroprop-1-ene, a comprehensive research program would follow an integrated workflow to establish a highly accurate thermodynamic model, typically in the form of an Equation of State (EoS) explicit in Helmholtz energy.

This authoritative process ensures trustworthiness. The EoS is initially constructed using ideal gas terms from computational chemistry and then refined by fitting its parameters to high-precision experimental p-V-T, vapor pressure, and speed of sound data. The experimentally determined enthalpy of formation serves as a crucial, independent check on the model's energetic baseline.

Conclusion and Future Outlook

The thermodynamic landscape for 2,3,3-trifluoroprop-1-ene in the gas phase is currently defined more by robust scientific methodology than by extensive published data. While this guide has established the scarcity of direct experimental values, it has provided a clear and authoritative roadmap for their determination.

For researchers and drug development professionals requiring these properties, the most immediate and reliable path is through computational chemistry, leveraging DFT and statistical mechanics. The existence of calculated data for this molecule within large computational databases is a promising avenue for obtaining high-quality estimates.[3]

However, for applications demanding the highest accuracy, such as process design or refrigerant cycle modeling, there is no substitute for experimental measurement. The workflows and protocols detailed herein represent the gold standard for generating the necessary data to construct a comprehensive and trustworthy thermodynamic model. The scientific community is encouraged to pursue the experimental characterization of this and other lesser-known HFOs to broaden our collective understanding and enable future technological innovation.

References

-

Chemcasts. (n.d.). Thermophysical Properties of 3,3,3-trifluoropropene. Retrieved from [Link]

-

Brown, J. S., & Hulse, R. J. (2012). Vapor Pressure of Hydrofluoroolefins: Critical Review of Experimental Data and Models. Purdue e-Pubs. Retrieved from [Link]

-

Babushok, V. I., & Linteris, G. T. (2020). Modeling of Combustion of Fluorine-Containing Refrigerants. NIST Technical Note 2111. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3,3,3-Trifluoropropene (CAS 677-21-4). Retrieved from [Link]

-

NIST/TRC. (n.d.). 3,3,3-trifluoro-1-propene -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

- Cajahuaringa, D., et al. (2025). Ideal Gas Helmholtz Energy Model Implementation Based on Quantum Chemical Data and Application to Equation of State Modeling. Industrial & Engineering Chemistry Research. Note: The search result indicates a 2025 publication date and lists the CAS number in supplementary data.

-

NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook. Retrieved from [Link]

-

MacLeod, M. J., et al. (2021). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). US10081711B2 - Anti-agglomerants for the rubber industry.

-

MacLeod, M. J., et al. (2021). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. ACS Publications. Retrieved from [Link]

Sources

- 1. A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,3,3-Trifluoropropene (CAS 677-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 6. chem-casts.com [chem-casts.com]

Reactivity profile of the double bond in 2,3,3-Trifluoroprop-1-ene

An In-Depth Technical Guide to the Reactivity Profile of the Double Bond in 2,3,3-Trifluoroprop-1-ene

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-carbon double bond in 2,3,3-trifluoroprop-1-ene. The presence of three electron-withdrawing fluorine atoms significantly modulates the electronic character of the alkene, rendering it electron-deficient and thereby dictating a reactivity profile distinct from that of non-fluorinated analogues. This document explores the mechanistic underpinnings of its reactions with nucleophiles, electrophiles, and its participation in cycloaddition reactions. Detailed experimental protocols and mechanistic diagrams are provided to offer actionable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Unique Electronic Nature of 2,3,3-Trifluoroprop-1-ene

2,3,3-Trifluoroprop-1-ene, a fluorinated alkene, presents a fascinating case study in chemical reactivity. Its structure, featuring a terminal double bond and a trifluorinated carbon at the allylic and vinylic positions, creates a unique electronic environment that governs its chemical behavior.

-

Structure: CH₂=CF-CHF₂

-

IUPAC Name: 2,3,3-Trifluoroprop-1-ene[1]

The dominant electronic effect in this molecule is the strong inductive electron withdrawal (-I effect) by the highly electronegative fluorine atoms. This effect polarizes the sigma bonds, pulling electron density away from the carbon backbone and, consequently, from the π-system of the double bond. This depletion of electron density is the cornerstone of its reactivity, making the alkene susceptible to attack by electron-rich species (nucleophiles) and less reactive towards electron-seeking species (electrophiles).

Caption: Inductive withdrawal by fluorine atoms depletes electron density from the C=C bond.

Nucleophilic Addition and Substitution: The Predominant Reaction Pathway

The electron-deficient nature of the double bond in 2,3,3-trifluoroprop-1-ene makes it an excellent substrate for reactions with nucleophiles. Unlike typical alkenes that undergo electrophilic addition, this molecule favors nucleophilic attack. The reaction often proceeds via a nucleophilic vinylic substitution mechanism (addition-elimination), particularly given the presence of a good leaving group (fluoride) on the vinylic carbon.

The general mechanism involves the initial attack of a nucleophile on the terminal carbon (C1), which is the more electropositive end of the double bond, leading to the formation of a carbanionic intermediate. This intermediate can then eliminate a fluoride ion from the adjacent carbon (C2) to yield a substituted alkene. This pathway is particularly efficient for soft nucleophiles like thiolates, amines, and alkoxides.[2][3][4]

Caption: The two-step addition-elimination mechanism for nucleophilic substitution.

Experimental Protocol: Synthesis of a β-Substituted Trifluoromethyl Ethene

This protocol describes a general procedure for the reaction of 2,3,3-trifluoroprop-1-ene with a generic nucleophile (e.g., sodium thiophenoxide) under mild, base-promoted conditions.[3][5]

-

Reagent Preparation: In a nitrogen-purged, oven-dried flask, dissolve the nucleophile precursor (e.g., thiophenol, 1.1 mmol) in a suitable aprotic solvent (e.g., 5 mL of DMF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.2 mmol, 60% dispersion in mineral oil) portion-wise to generate the nucleophile in situ. Stir for 20 minutes at 0 °C.

-